molecular formula C16H23BrN2O3 B022545 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide CAS No. 107188-66-9

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide

Cat. No. B022545
M. Wt: 371.27 g/mol
InChI Key: QAECXZXKVURFMR-UHFFFAOYSA-N
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Description

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, also known as [11C]FLB 457 or [11C]isoremoxipride, is a compound that has been used as a PET (Positron Emission Tomography) agent for the non-invasive study of extrastriatal D2/3 receptors in the human brain . It has a very high affinity for D2 (Ki = 0.017 nM) and D3 (Ki = 0.022 nM) receptors .


Synthesis Analysis

The synthesis of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide and related compounds has been described in several studies . One study describes the synthesis of 5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone and its 1-ethyl analogue, two urinary metabolites of the dopamine D-2 antagonist remoxipride . Another study describes the synthesis of the compound from the corresponding benzoic acids .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide can be found in various databases such as PubChem . The compound has a complex structure with multiple functional groups, including a bromine atom, two methoxy groups, and a pyrrolidinyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide have been described in the literature . The reactions involve the formation of an iminium intermediate that acts as an electrophile for the nucleophilic addition of the ketoester enol . The ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

Scientific Research Applications

  • Antipsychotic Agent Properties : This compound exhibits potent antidopaminergic properties, indicating potential as a new antipsychotic agent (Högberg et al., 1990).

  • Radical Scavenging Activity : Derivatives of this compound from marine red algae have shown potent scavenging activity against DPPH and ABTS radicals, suggesting their use as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

  • Synthesis of Metabolites : Various synthetic schemes have been developed leading to key intermediates of this compound, which can be converted into metabolites (Gawell et al., 1989).

  • Selective Antipsychotic Properties : Some derivatives show potential as effective and selective antipsychotic agents with low extrapyramidal side effects (Högberg et al., 1990).

  • Imaging Dopamine D2 Receptors : Certain radioligands derived from this compound are promising for imaging dopamine D2 receptors in the brain, which is useful in studies of psychiatric disorders (Airaksinen et al., 2008).

  • Potential Neuroleptic Activity : Some derivatives have shown potential neuroleptic activity with low acute toxicity, suggesting their use in treating schizophrenia and bipolar disorders (de Paulis et al., 1986).

  • Regioselective Syntheses : The compound has been involved in the development of regioselective synthesis techniques for creating its derivatives (Bengtsson & Hoegberg, 1993).

properties

IUPAC Name

5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAECXZXKVURFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910248
Record name 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide

CAS RN

107188-66-9
Record name 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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